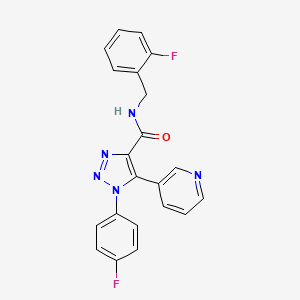

N-(2-fluorobenzyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

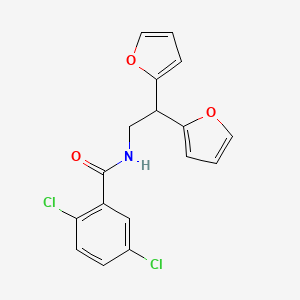

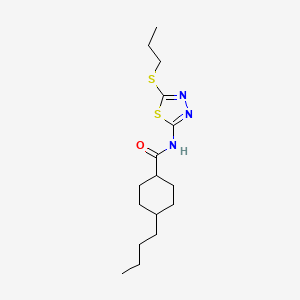

“N-(2-fluorobenzyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that contains several functional groups and structural features, including a fluorobenzyl group, a fluorophenyl group, a pyridinyl group, and a 1,2,3-triazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. This ring is connected to a pyridinyl group, a fluorobenzyl group, and a fluorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could influence its reactivity and the presence of the 1,2,3-triazole ring could influence its stability .Aplicaciones Científicas De Investigación

Antimicrobial Activity

A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains, indicating potential applications in developing new antimicrobial agents (Jadhav et al., 2017).

Structural Analysis and Differentiation

A method for differentiating halogen positional isomers of cannabimimetic compounds using electron ionization-triple quadrupole mass spectrometry has been described. This technique is important for the analysis of forensic samples and can differentiate between structural isomers of substances like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide and its fluoro positional isomers (Murakami et al., 2016).

Tetrel Bonding Interactions

The synthesis and characterization of triazole derivatives incorporating an α-ketoester functionality have been reported. These compounds form self-assembled dimers in the solid state through symmetrically equivalent O⋯π-hole tetrel bonding interactions, highlighting the role of substituents in influencing interaction energy and demonstrating potential applications in material science and molecular engineering (Ahmed et al., 2020).

Fries Rearrangement

An efficient approach for the regioselective synthesis of benzamide through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions has been developed. This method involves the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone and its application as a strategic intermediate, showcasing the method's utility in synthesizing structurally complex molecules efficiently (Moreno-Fuquen et al., 2019).

Antitumour Activity

The synthesis and evaluation of a compound bearing the 1H-indazole-1-carboxamide moiety for its antitumor activity have been reported. This compound inhibits the proliferation of some cancer cell lines, indicating its potential application in cancer therapy (Hao et al., 2017).

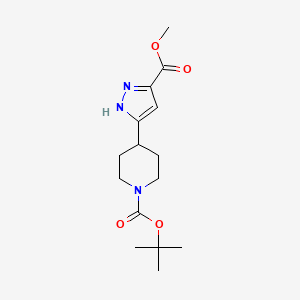

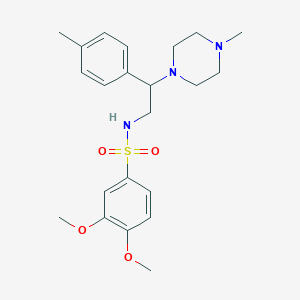

Synthesis and Characterization of Heterocyclic Compounds

Novel heterocyclic compounds with a broad spectrum of applications in medicinal and diagnostic areas have been synthesized and characterized. These compounds, featuring the triazole moiety, show moderate enzyme inhibition potential against acetylcholinesterase and α-glucosidase, suggesting their potential in treating Alzheimer's and diabetic diseases (Saleem et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N5O/c22-16-7-9-17(10-8-16)28-20(15-5-3-11-24-12-15)19(26-27-28)21(29)25-13-14-4-1-2-6-18(14)23/h1-12H,13H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWICNMICHUSFSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CN=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2504299.png)

![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)

![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)